REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=O)[CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([N:16]1[C:7](=[O:9])[CH:2]([CH2:3][C:4]([OH:6])=[O:5])[NH:1][C:17]1=[O:18])[CH2:13][CH2:14][CH3:15] |f:1.2|
|
Name
|
DL-Aspartic acid
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam-bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ether for 21/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Removal of the ether
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |